N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9459388
InChI: InChI=1S/C13H17N5O2S/c1-10-7-15-18(9-10)5-4-12(19)16-17-13(21)14-8-11-3-2-6-20-11/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,19)(H2,14,17,21)
SMILES: CC1=CN(N=C1)CCC(=O)NNC(=S)NCC2=CC=CO2
Molecular Formula: C13H17N5O2S
Molecular Weight: 307.37 g/mol

N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

CAS No.:

Cat. No.: VC9459388

Molecular Formula: C13H17N5O2S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE -

Specification

Molecular Formula C13H17N5O2S
Molecular Weight 307.37 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-3-[3-(4-methylpyrazol-1-yl)propanoylamino]thiourea
Standard InChI InChI=1S/C13H17N5O2S/c1-10-7-15-18(9-10)5-4-12(19)16-17-13(21)14-8-11-3-2-6-20-11/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,19)(H2,14,17,21)
Standard InChI Key GMOYWTLREQAUES-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CCC(=O)NNC(=S)NCC2=CC=CO2
Canonical SMILES CC1=CN(N=C1)CCC(=O)NNC(=S)NCC2=CC=CO2

Introduction

N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by its unique structural features, which include a pyrazole ring, a furylmethyl moiety, and a propanoyl group linked to a hydrazinecarbothioamide functionality. Despite the lack of extensive literature on this specific compound, its structural components suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis and Chemical Reactions

The synthesis of N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide likely involves multi-step reactions typical for hydrazinecarbothioamides. These steps may include condensation reactions between appropriate precursors, such as furylmethylamine, pyrazole derivatives, and propanoyl hydrazinecarbothioamide intermediates. The choice of solvents and catalysts can significantly influence the yield and purity of the final product.

Biological Activities and Potential Applications

While specific biological activities of N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide are not well-documented, compounds with similar structural features often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyrazole ring and furylmethyl group suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

Compounds structurally similar to N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-Hydrazinecarbothioamide include other pyrazole derivatives and hydrazinecarbothioamides. For example, 1-(2-Fluoroethyl)-N-(2-Furylmethyl)-4-Methyl-1H-Pyrazol-3-Amine exhibits promising biological activities, including potential anticancer effects. Similarly, N-(2-Furylmethyl)-1-Isopropyl-4-Methyl-1H-Pyrazol-3-Amine shows interest in both organic and medicinal chemistry due to its antimicrobial and anticancer properties.

Compound NameMolecular FormulaKey Features
N-(2-Furylmethyl)-2-[3-(4-Methyl-1H-Pyrazol-1-Yl)Propanoyl]-1-HydrazinecarbothioamideNot specifiedPyrazole ring, furylmethyl moiety, propanoyl group, hydrazinecarbothioamide functionality
1-(2-Fluoroethyl)-N-(2-Furylmethyl)-4-Methyl-1H-Pyrazol-3-AmineC12H15FN4OFluoroethyl group, furylmethyl moiety, potential anticancer agent
N-(2-Furylmethyl)-1-Isopropyl-4-Methyl-1H-Pyrazol-3-AmineC11H14N4OIsopropyl group, furylmethyl moiety, antimicrobial and anticancer properties

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